2,6-Difluorotoluene

Descripción

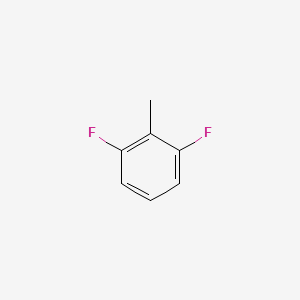

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLSNIREOQCDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963202 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-84-5 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorotoluene is an important fluorinated aromatic compound utilized as a key intermediate and building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique substitution pattern influences its chemical reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective application in research and development. This guide provides an in-depth overview of the core physical properties of this compound, complete with standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a colorless to light yellow, highly flammable liquid under standard conditions.[2][3][4] Its molecular structure consists of a toluene molecule substituted with two fluorine atoms at the 2 and 6 positions of the benzene ring.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₇H₆F₂ | - | [1][2] |

| Molecular Weight | 128.12 g/mol | - | [2][5][6] |

| Appearance | Colorless to light yellow, clear liquid | Ambient | [2][3] |

| Boiling Point | 110-112 °C | 740 - 760 mmHg | [1][2][3][5][7] |

| Melting Point | -49 °C | - | [1] |

| Density | 1.118 - 1.129 g/mL | 20-25 °C | [1][4][5][7] |

| Refractive Index | 1.45 - 1.462 | n20/D | [1][2][5][7] |

| Flash Point | 9 - 10 °C | Closed Cup | [3][4][5] |

| Vapor Density | 4.42 | (Air = 1) | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | Ambient | [1] |

Experimental Protocols

Accurate determination of physical properties is critical for ensuring the quality, safety, and proper application of chemical compounds. The following sections detail the general methodologies for measuring the key properties of this compound, referencing standard procedures where applicable.

Boiling Point Determination (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, a micro boiling point determination method is often employed.[8][9]

-

Apparatus: Thiele tube or similar heating bath (e.g., oil bath), thermometer, small test tube (e.g., 6 x 50 mm), and a sealed-end capillary tube.[9][10]

-

Procedure:

-

A small amount (a few drops) of this compound is placed into the small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[10]

-

The test tube is attached to a thermometer and submerged in a heating bath (Thiele tube). The heating bath ensures uniform temperature distribution.[11]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[9][10]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][10]

-

Density Measurement (Digital Density Meter)

Density is the mass per unit volume. Modern digital density meters, often based on the oscillating U-tube principle, provide rapid and highly accurate measurements. This method is standardized by ASTM D4052.[12][13][14]

-

Apparatus: A digital density meter with a thermostatically controlled oscillating U-tube cell.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature (e.g., 25 °C).

-

A small, bubble-free aliquot of this compound is injected into the measurement cell.[15]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Using the calibration data, the instrument calculates and displays the density of the sample.[13] The absence of air bubbles is critical for accuracy.[15]

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used for identification and purity assessment.

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Procedure:

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism surfaces of the refractometer are cleaned and dried.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20 °C).

-

Light is passed through the sample, and the user (or the digital sensor) adjusts the instrument to find the critical angle, which is displayed as the refractive index value.

-

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Due to the high flammability of this compound, a closed-cup method, such as the Pensky-Martens test (ASTM D93), is appropriate.[1][2]

-

Apparatus: Pensky-Martens closed-cup tester.[2]

-

Procedure:

-

The test cup is filled with this compound to a specified level.[2]

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[1]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup.[2]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[1][2]

-

Solubility Assessment

Solubility is qualitatively determined by observing the formation of a homogeneous solution when a solute is mixed with a solvent.

-

Apparatus: Small test tubes, graduated pipettes, vortex mixer.

-

Procedure:

-

A small, measured amount (e.g., 25 mg or 0.05 mL) of this compound is placed in a test tube.[16]

-

A small volume (e.g., 0.75 mL) of the solvent (water, ethanol, ether, etc.) is added in portions.[16]

-

The mixture is vigorously agitated (e.g., using a vortex mixer) after each addition.[16]

-

The substance is classified as "soluble" if a single, clear liquid phase is observed. It is "insoluble" if two distinct phases remain, or if the mixture is cloudy or forms a suspension.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of a liquid chemical such as this compound.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. shxf17.com [shxf17.com]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. store.astm.org [store.astm.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chymist.com [chymist.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 14. store.astm.org [store.astm.org]

- 15. data.ntsb.gov [data.ntsb.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Molecular Properties of 2,6-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular formula and molecular weight of 2,6-Difluorotoluene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The data is presented to support research and development activities in various scientific fields.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C7H6F2[2][3][4] |

| Molecular Weight | 128.12 g/mol [2][3][4] |

| CAS Number | 443-84-5[2][3][5] |

| Synonyms | 1,3-difluoro-2-methylbenzene[1][5] |

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's name to its molecular weight, detailing the constituent elements and their contribution to the final calculated value.

Applications in Research and Development

This compound is a versatile aromatic compound utilized as a building block in the synthesis of complex organic molecules.[2] Its fluorinated structure often imparts desirable properties such as enhanced metabolic stability and bioactivity, making it a valuable intermediate in drug development.[2] It is a key component in the synthesis of certain antibiotics and antifungal agents.[1] Furthermore, this compound finds applications in the agrochemical industry for the production of herbicides and insecticides, as well as in materials science for creating polymers and coatings with enhanced thermal stability and chemical resistance.[1][2]

References

A Comprehensive Technical Guide to the Safe Handling of 2,6-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,6-Difluorotoluene, a versatile aromatic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique fluorinated structure enhances reactivity and stability, making it a valuable intermediate in drug development and chemical synthesis.[1] Adherence to strict safety protocols is paramount when working with this chemical to mitigate potential hazards.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[2][3][4] It is crucial to be aware of its hazard classifications to ensure appropriate handling and storage.

| Hazard Classification | Category | Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour[3][4][5] |

| Skin irritation | Category 2 | Causes skin irritation[6] |

| Eye irritation | Category 2A | Causes serious eye irritation[6] |

| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation[3][6] |

| Hazardous to the aquatic environment, acute hazard | Category 3 | H402: Harmful to aquatic life[3] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₂ | [1][7] |

| Molecular Weight | 128.12 g/mol | [1][7] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 112 °C at 740 mmHg | [1][7] |

| Melting Point | -49 °C | [8] |

| Flash Point | 9 °C / 48.2 °F (closed cup) | [2] |

| Density | 1.129 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.453 | [7] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water. | [8] |

| Vapor Density | 4.42 | [2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][3][4]

-

Use only non-sparking tools and explosion-proof equipment.[2][3][4]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][3][4]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3]

-

Avoid breathing vapors or mists.[3]

-

Do not ingest. If swallowed, seek immediate medical assistance.[2]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep in a designated flammables area.[2]

-

Store locked up.[3]

-

Keep away from oxidizing agents.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent skin, eye, and respiratory exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[2][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Flame-retardant antistatic protective clothing is recommended.[3]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory protective device. A dust mask type N95 (US) may be appropriate in some situations.[11] For situations with a potential for high vapor concentrations, a self-contained breathing apparatus (SCBA) should be used.[2]

References

- 1. x-cellr8.com [x-cellr8.com]

- 2. integracosmetics.com [integracosmetics.com]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. eurolab.net [eurolab.net]

- 5. taglus.com [taglus.com]

- 6. scribd.com [scribd.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. episkin.com [episkin.com]

- 9. iivs.org [iivs.org]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2,6-Difluorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,6-Difluorotoluene

Understanding the fundamental properties of this compound is crucial for predicting its solubility behavior. It is a colorless liquid under standard conditions.[1] The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences its polarity and intermolecular interactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆F₂[1] |

| Molecular Weight | 128.12 g/mol [1] |

| CAS Number | 443-84-5[1] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Density | ~1.129 g/mL at 25 °C[2] |

| Boiling Point | 112 °C at 740 mmHg[2] |

| Melting Point | -49 °C |

| Water Solubility | Insoluble |

| Organic Solvent Solubility | Soluble in ethanol, ether, and chloroform |

Note: The qualitative description "soluble" indicates miscibility, but precise quantitative data is scarce.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield extensive quantitative data for the solubility of this compound in a wide array of organic solvents. Such data is critical for designing chemical processes and requires empirical determination. The following table is provided as a template for researchers to populate with experimental findings.

Table 2: Template for Experimental Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x₁) |

| e.g., Methanol | 25 | Experimental Value | Calculated Value |

| e.g., Acetone | 25 | Experimental Value | Calculated Value |

| e.g., Toluene | 25 | Experimental Value | Calculated Value |

| e.g., Heptane | 25 | Experimental Value | Calculated Value |

| e.g., Dichloromethane | 25 | Experimental Value | Calculated Value |

| e.g., Acetonitrile | 25 | Experimental Value | Calculated Value |

Experimental Protocol for Solubility Determination

The following section details a robust, generalized methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The isothermal equilibrium method followed by quantitative analysis is a standard and reliable approach.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Centrifuge

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known mass or volume of the chosen organic solvent in a series of sealed glass vials. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary kinetic studies can be performed to determine the minimum time to reach a stable concentration.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vials to rest in the temperature bath for at least 4 hours to allow for phase separation (sedimentation of the excess solute).

-

To ensure complete removal of undissolved micro-droplets, centrifuge the vials at a moderate speed.

-

-

Sample Extraction and Dilution:

-

Carefully extract a precise aliquot of the clear, supernatant (saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Record the mass of the transferred saturated solution.

-

Dilute the sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Calculation:

-

Calculate the solubility in grams per 100 g of solvent using the following formula: Solubility = (Mass of Solute / Mass of Solvent) * 100

-

Convert the solubility to other units, such as mole fraction, as required.

-

Visualizations: Workflows and Influencing Factors

Diagrams are provided to visually articulate the experimental process and the theoretical factors governing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

A Technical Guide to Sourcing and Utilizing 99% Purity 2,6-Difluorotoluene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Difluorotoluene, a critical fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details commercially available sources for high-purity (99%) this compound, its key physicochemical properties, and its applications, with a focus on its role in drug development.

Physicochemical Properties of this compound

This compound (CAS No. 443-84-5) is a colorless to light yellow liquid known for its unique fluorinated structure, which enhances reactivity and solubility in many organic solvents. The inclusion of fluorine atoms can improve the metabolic stability and bioactivity of molecules, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

A summary of its key properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 443-84-5 | |

| Molecular Formula | C₇H₆F₂ | |

| Molecular Weight | 128.12 g/mol | |

| Purity (Typical) | ≥99% (GC) | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 112 °C at 740 mmHg | |

| Density | ~1.129 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.453 | |

| Flash Point | 10 °C (50 °F) - closed cup | |

| Storage Temperature | 2-8 °C, sealed in dry conditions |

Commercial Suppliers of 99% Purity this compound

A variety of chemical suppliers offer this compound at 99% purity, suitable for research and manufacturing purposes. While pricing and availability are subject to change, the following table summarizes prominent suppliers and their typical product offerings. It is recommended to contact suppliers directly for bulk quotes and current stock information.

| Supplier | Product Number(s) | Purity Specification | Notes |

| Sigma-Aldrich (Merck) | 347299 | 99% | Formerly an active product, now listed as discontinued. Technical service may assist with alternatives. |

| Tokyo Chemical Industry (TCI) | D2338 | >99.0% (GC) | Available in various pack sizes. |

| Chem-Impex | 45115 | ≥ 99% (GC) | Marketed for pharmaceutical and agrochemical development. |

| Thermo Scientific (Fisher Scientific) | 98% (other purities may be available) | Offers various reagents for chemical synthesis. | |

| ChemicalBook | CB5485363 | Lists various suppliers | A platform that aggregates data from multiple global suppliers. |

Key Synthetic Applications & Methodologies

This compound is a versatile precursor in organic synthesis. Its primary applications involve leveraging the difluorinated toluene structure to build more complex molecules.

Synthesis of 2,6-Difluorobenzaldehyde

A common and important application is the conversion of this compound to 2,6-difluorobenzaldehyde. This aldehyde is a crucial intermediate for various pharmaceuticals and specialty chemicals. The reaction can proceed via a two-step process involving chlorination followed by a Sommelet reaction. Alternatively, direct oxidation methods have been developed. A patented process describes the continuous oxidation using hydrogen peroxide as the oxidant and a metal ion complex catalyst.

Reaction Pathway: Chlorination and Sommelet Reaction

-

Chlorination: this compound is reacted with chlorine (Cl₂) to form 2,6-difluorobenzyl chloride.

-

Sommelet Reaction: The resulting 2,6-difluorobenzyl chloride is then converted to 2,6-difluorobenzaldehyde.

While specific experimental protocols require access to the cited literature, the general transformation is a foundational method for functionalizing the methyl group of the toluene ring.

Role in Drug Synthesis

The difluorophenyl motif is present in numerous APIs. For example, this compound serves as a key intermediate in the synthesis of the antibiotic linezolid and antifungal agents like fluconazole and voriconazole. In these applications, the structural fragment derived from this compound contributes to the drug's overall efficacy and pharmacokinetic profile.

Diagrams and Workflows

Synthesis Pathway of 2,6-Difluorobenzaldehyde

The following diagram illustrates the conversion of this compound into 2,6-Difluorobenzaldehyde, a key synthetic intermediate.

General Workflow for Sourcing High-Purity Chemicals

For researchers and procurement specialists, a structured approach to sourcing chemical reagents is crucial for ensuring quality and timeline adherence. The diagram below outlines a logical workflow for this process.

An In-depth Technical Guide to the Synthesis of 2,6-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to 2,6-difluorotoluene, a key building block in the pharmaceutical and agrochemical industries. The document details various synthetic strategies, including direct C-H fluorination, halogen exchange reactions, and the Balz-Schiemann reaction, presenting quantitative data in structured tables for easy comparison and providing detailed experimental protocols for key methodologies. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Direct C-H Fluorination of Toluene

Direct C-H fluorination offers the most straightforward conceptual route to this compound. However, controlling the regioselectivity of this reaction to favor the 2,6-isomer over other isomers (ortho, meta, para, and poly-fluorinated products) is a significant challenge. Modern catalytic methods are being explored to address this, though specific high-yield protocols for this compound are not yet widely established.

Recent advancements in palladium-catalyzed electrophilic aromatic C-H fluorination show promise for the selective introduction of fluorine.[1] These methods often utilize mild electrophilic fluorinating reagents and operate through a catalytic cycle that does not involve the formation of an organometallic intermediate.[1] Instead, a reactive transition-metal-fluoride electrophile is generated in situ.[1] While a general method, its application to achieve high selectivity for this compound from toluene would require significant optimization to overcome the inherent steric and electronic preferences of the toluene ring.

Key Challenges:

-

Low regioselectivity leading to a mixture of isomers.

-

Potential for over-fluorination.

-

Harsh reaction conditions and hazardous reagents (e.g., elemental fluorine) in older methods.

Due to the lack of specific, high-yield protocols for the selective synthesis of this compound, this method is currently less synthetically useful for targeted preparation compared to other routes.

Halogen Exchange (Halex) Reaction

The halogen exchange (Halex) reaction is a widely used industrial method for the synthesis of aryl fluorides. This approach involves the substitution of a halogen (typically chlorine or bromine) with fluorine using a fluoride salt. For the synthesis of this compound, the most common precursor is 2,6-dichlorotoluene.

The efficiency of the Halex reaction is highly dependent on the nature of the fluoride source and the reaction conditions. Spray-dried potassium fluoride (KF) is a particularly effective reagent due to its high surface area and reactivity.[2] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO), at elevated temperatures.

Comparative Data for Halogen Exchange Reactions

| Precursor | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichlorotoluene | Spray-dried KF | Sulfolane | 180-225 | 2-10 | High (unspecified) | [2] |

| 2,6-Dichlorotoluene | KF | 18-crown-6 / Acetonitrile | Reflux | - | Moderate (unspecified) | [2] |

Experimental Protocol: Synthesis of this compound from 2,6-Dichlorotoluene

Materials:

-

2,6-Dichlorotoluene

-

Spray-dried potassium fluoride (KF)

-

Sulfolane (anhydrous)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

A flame-dried reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with anhydrous sulfolane and spray-dried potassium fluoride.

-

The mixture is heated to the desired reaction temperature (e.g., 200 °C) under a slow stream of nitrogen to ensure anhydrous conditions.

-

2,6-Dichlorotoluene is then added to the reaction mixture dropwise over a period of 1-2 hours.

-

The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is isolated by fractional distillation under reduced pressure.

-

The collected fractions are analyzed by GC and NMR to confirm the purity of this compound.

This is a generalized protocol based on typical Halex reaction conditions. Specific parameters should be optimized for scale and desired purity.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the preparation of aryl fluorides from primary aromatic amines via the thermal decomposition of their diazonium tetrafluoroborate salts.[1] This method is particularly useful for the synthesis of this compound from precursors such as 2-amino-6-fluorotoluene or 2-methyl-3-fluoroaniline. A "greener" approach utilizing ionic liquids as the reaction medium has been developed to improve safety and simplify product isolation.[3]

General Steps of the Balz-Schiemann Reaction:

-

Diazotization: The aromatic amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Formation of the Tetrafluoroborate Salt: The diazonium salt is then treated with fluoroboric acid (HBF₄) or a tetrafluoroborate salt (e.g., NaBF₄) to precipitate the diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to its decomposition into the desired aryl fluoride, nitrogen gas, and boron trifluoride.

Comparative Data for Balz-Schiemann Reactions

| Precursor | Diazotizing Agent | Fluorinating Agent | Solvent | Decomposition Temp. (°C) | Yield (%) | Reference |

| Aromatic Amines (general) | NaNO₂ / HCl | HBF₄ | Water / Ionic Liquid | 85-100 | 68-93 | [3] |

| 3-Aminobenzotrifluoride | NaNO₂ / HCl | NaBF₄ | Ionic Liquid | - | High | [3] |

Experimental Protocol: "Greener" Balz-Schiemann Synthesis of an Aryl Fluoride

Materials:

-

Aromatic amine (e.g., 2-amino-6-fluorotoluene)

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium tetrafluoroborate (NaBF₄)

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

Procedure:

-

The aromatic amine is dissolved in dilute hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper.

-

An aqueous solution of sodium tetrafluoroborate is then added to the reaction mixture, leading to the precipitation of the diazonium tetrafluoroborate salt.

-

The precipitated salt is filtered, washed with cold water, and dried under vacuum.

-

The dried diazonium salt is added to the ionic liquid in a reaction vessel equipped with a distillation setup.

-

The mixture is heated to the decomposition temperature (typically 85-100 °C), and the aryl fluoride product is distilled off as it is formed.

-

The collected distillate is washed with a dilute base solution and then with water, dried over a suitable drying agent (e.g., MgSO₄), and further purified by fractional distillation if necessary.

Synthesis from 2-Fluoro-6-nitrotoluene

Another viable route to this compound involves the reduction of a nitro group followed by a Sandmeyer or Balz-Schiemann reaction. Starting from 2-fluoro-6-nitrotoluene, the nitro group can be reduced to an amine, yielding 2-fluoro-6-aminotoluene (3-fluoro-2-methylaniline). This intermediate can then undergo a Balz-Schiemann reaction as described above to introduce the second fluorine atom.

Experimental Protocol: Synthesis of 2-Fluoro-6-nitroaniline (a precursor analog)

While a direct protocol for the reduction of 2-fluoro-6-nitrotoluene was not found, a procedure for the deacetylation of N-(2-fluoro-6-nitrophenyl)acetamide to 2-fluoro-6-nitroaniline provides a relevant example of handling similar structures.[4]

Materials:

-

N-(2-fluoro-6-nitrophenyl)acetamide

-

Concentrated sulfuric acid

Procedure:

-

N-(2-fluoro-6-nitrophenyl)acetamide (3 g, 0.0151 mol) is dissolved in 30 mL of concentrated sulfuric acid.

-

The reaction mixture is stirred at 50 °C for 2 hours.

-

After cooling to room temperature, the solution is poured into an ice bath, resulting in the precipitation of the product.

-

The precipitate is collected by filtration, and the acidic aqueous solution is extracted with diethyl ether.

-

The product is purified by flash chromatography to yield 2-fluoro-6-nitroaniline (74% yield).[4]

The subsequent reduction of the nitro group to an amine can be achieved using standard reducing agents such as Sn/HCl or catalytic hydrogenation (e.g., H₂/Pd-C).

Oxidation of this compound to 2,6-Difluorobenzaldehyde

The oxidation of this compound is an important transformation for the synthesis of other valuable building blocks, such as 2,6-difluorobenzaldehyde. A continuous oxidation process has been developed using a microchannel reactor.[2]

Quantitative Data for the Oxidation of this compound

| Oxidant (H₂O₂) to Substrate Ratio | Catalyst | Temperature (°C) | Residence Time (s) | Conversion (%) | Yield (%) | Reference |

| 2:1 | Co(OAc)₂, Na₂MoO₄, NaBr | 105 | 600 | 51.5 | 30.1 | [2] |

| 2:1 | Co(OAc)₂, Na₂MoO₄, NaBr | 75 | 200 | 42.0 | 29.7 | [2] |

| 3:1 | Co(OAc)₂, Na₂MoO₄, NaBr | 95 | 600 | 44.8 | 28.2 | [2] |

| 2:1 | Co(OAc)₂, Na₂MoO₄, NaBr | 125 | 900 | 43.7 | 27.0 | [2] |

Experimental Protocol: Continuous Oxidation of this compound

Materials:

-

This compound

-

Cobalt(II) acetate (Co(OAc)₂)

-

Sodium molybdate (Na₂MoO₄)

-

Sodium bromide (NaBr)

-

Acetic acid

-

Hydrogen peroxide (H₂O₂)

Procedure (Example):

-

A solution of cobalt acetate (6.06 g) and sodium molybdate (6.06 g) in 200 mL of this compound and 200 mL of acetic acid is prepared.

-

A separate solution of sodium bromide (6.06 g) in 25% hydrogen peroxide is prepared.

-

The two solutions are pumped at specific flow rates (e.g., 5.33 mL/min and 10.67 mL/min, respectively) into a microchannel reactor maintained at a controlled temperature (e.g., 105 °C).[2]

-

The residence time in the reactor is controlled by the flow rates and reactor volume (e.g., 600 s).[2]

-

The output from the reactor is cooled to 0 °C and quenched.

-

The conversion of this compound and the yield of 2,6-difluorobenzaldehyde are determined by GC analysis.[2]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. While direct C-H fluorination remains a challenge in terms of selectivity, halogen exchange from 2,6-dichlorotoluene and the Balz-Schiemann reaction of corresponding anilines represent robust and scalable methods. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,6-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental considerations for the electrophilic substitution reactions of 2,6-difluorotoluene. This information is critical for chemists engaged in the synthesis of complex aromatic compounds, particularly in the fields of pharmaceutical and materials science, where precise control of regioselectivity is paramount.

Core Principles: Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the methyl group and the two fluorine atoms.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate (arenium ion) formed during the substitution. This stabilization is most effective when the electrophile attacks the positions ortho and para to the methyl group.

-

Fluorine Atoms (-F): Fluorine is a deactivating but ortho, para-directing group. Its high electronegativity withdraws electron density from the ring via a strong inductive effect (-I), making the ring less reactive towards electrophiles. However, the lone pairs on the fluorine atom can be donated to the ring through a resonance effect (+M), which preferentially stabilizes the carbocation intermediates formed during ortho and para attack.

In this compound, the positions ortho to the methyl group are also the fluorine-bearing carbons, which are sterically hindered and electronically deactivated. The position para to the methyl group (C4) is therefore the most likely site for electrophilic attack, as it benefits from the activating effect of the methyl group and the para-directing effect of the fluorine atoms, while being less sterically encumbered. The meta positions (C3 and C5) are generally less favored.

Key Electrophilic Substitution Reactions of this compound

This section details the primary electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, with a focus on regioselectivity, experimental protocols, and available quantitative data.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation. For this compound, nitration is expected to predominantly yield 2,6-difluoro-4-nitrotoluene.

Predicted Regioselectivity:

Spectroscopic Profile of 2,6-Difluorotoluene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.073 | m | Aromatic CH (H-4) |

| 6.803 | t | Aromatic CH (H-3, H-5) |

| 2.172 | s | Methyl (CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.7 (t, J=250.9 Hz) | C-F (C-2, C-6) |

| 128.8 (t, J=10.5 Hz) | Aromatic CH (C-4) |

| 112.5 (t, J=19.8 Hz) | Aromatic CH (C-3, C-5) |

| 111.9 (t, J=20.0 Hz) | C-CH₃ (C-1) |

| 14.5 | Methyl (CH₃) |

Solvent: CDCl₃

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 2960 | Weak | Aliphatic C-H Stretch |

| 1625 | Strong | C=C Aromatic Ring Stretch |

| 1480 | Strong | C=C Aromatic Ring Stretch |

| 1270 | Strong | C-F Stretch |

| 1010 | Strong | C-F Stretch |

| 780 | Strong | C-H Out-of-Plane Bend |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | 49.5 | [M]⁺ (Molecular Ion) |

| 127 | 100.0 | [M-H]⁺ |

| 109 | 4.8 | [M-F]⁺ |

| 107 | 5.6 | [M-HF]⁺ |

| 101 | 7.3 | [M-H-C₂H₂]⁺ |

| 81 | 2.6 | |

| 77 | 3.0 | |

| 75 | 2.7 | |

| 63 | 2.1 | |

| 57 | 4.0 | |

| 51 | 2.5 |

Ionization Method: Electron Impact (EI) at 75 eV[1]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL). The solution is filtered into a 5 mm NMR tube. Spectra are recorded on a 400 MHz NMR spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron impact (EI) ionization source. A small amount of the liquid sample is introduced into the instrument, where it is vaporized and bombarded with a beam of electrons (typically at 70-75 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Thermodynamic Properties of 2,6-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 2,6-difluorotoluene. Due to a scarcity of direct experimental thermodynamic data for this specific compound in publicly available literature, this document presents high-quality calculated values for its key thermodynamic parameters. To provide a thorough understanding of how such data is obtained, this guide also details the standard experimental protocols used for the determination of these properties for similar organic compounds.

Core Properties of this compound

This compound (CAS No. 443-84-5) is an aromatic organic compound with the chemical formula C₇H₆F₂.[1][2][3][4][5] It is a colorless to light yellow liquid at room temperature.[3] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] An understanding of its thermodynamic properties is essential for process design, safety analysis, and computational modeling in drug development and materials science.

Physicochemical Data

A compilation of experimentally determined physicochemical properties for this compound is presented in Table 1. This data is sourced from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₇H₆F₂ | - | [1][2][3][4][5] |

| Molecular Weight | 128.12 | g/mol | [1][2][4][5] |

| Boiling Point | 112 °C at 740 mmHg | °C | [3] |

| Density | 1.129 | g/mL at 25 °C | [3] |

| Refractive Index | 1.453 at 20 °C | - | [3] |

| Flash Point | 10 | °C | |

| Vapor Pressure | 0.292 | mmHg at 25 °C |

Calculated Thermodynamic Data

The following table summarizes the calculated thermodynamic properties of this compound. These values have been estimated using computational methods, such as the Joback and Crippen methods, and provide a valuable baseline for theoretical assessments.[6]

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Source |

| Ideal Gas Heat Capacity | Cp,gas | - | J/mol·K | [6] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -288.41 | kJ/mol | [6] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -366.44 | kJ/mol | [6] |

| Enthalpy of Fusion | ΔfusH° | 13.31 | kJ/mol | [6] |

| Enthalpy of Vaporization | ΔvapH° | 33.14 | kJ/mol | [6] |

| Critical Temperature | Tc | 586.20 | K | [6] |

| Critical Pressure | Pc | 3547.31 | kPa | [6] |

| Critical Volume | Vc | 0.355 | m³/kmol | [6] |

Experimental Determination of Thermodynamic Properties

While specific experimental data for this compound is limited, this section details the standard methodologies employed to determine the key thermodynamic properties of organic liquids.

Heat Capacity Measurement: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids and solids.[7][8][9] The principle of this method is to incrementally add a known quantity of heat to a sample in a thermally isolated system and measure the corresponding temperature rise.[7][9]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the purified liquid is sealed in a calorimeter vessel. The vessel is then placed within an adiabatic shield.

-

System Equilibration: The calorimeter and the surrounding adiabatic shield are brought to the desired starting temperature.

-

Heating Pulse: A known amount of electrical energy (Q) is supplied to a heater within the calorimeter for a defined period, causing the temperature of the sample and vessel to increase.

-

Temperature Measurement: The temperature of the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the heating pulse to determine the temperature change (ΔT).

-

Adiabatic Control: Throughout the heating process, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.[9]

-

Data Analysis: The heat capacity of the sample is calculated from the energy input, the temperature change, and the known heat capacity of the calorimeter vessel.

Caption: Workflow for Heat Capacity Measurement by Adiabatic Calorimetry.

Enthalpy of Vaporization and Vapor Pressure: Ebulliometry

Ebulliometry is a technique used to determine the boiling point of a liquid at a controlled pressure.[10][11][12][13] By measuring the boiling point at various pressures, the vapor pressure curve can be constructed, and the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Experimental Protocol:

-

Apparatus Setup: The ebulliometer, which consists of a boiler, a Cottrell pump for ensuring vapor-liquid equilibrium, a thermowell, and a condenser, is charged with the sample liquid.[13]

-

Pressure Control: The system is connected to a pressure control system, allowing the pressure to be set and maintained at a desired value.

-

Heating and Boiling: The liquid is heated to its boiling point under the set pressure. The Cottrell pump ensures that the thermometer in the thermowell is bathed in a continuous stream of the boiling liquid and its vapor, ensuring an accurate equilibrium temperature measurement.

-

Temperature Measurement: The boiling temperature is precisely measured using a calibrated thermometer.

-

Data Collection: Steps 2-4 are repeated for a range of pressures, typically from a few kPa up to atmospheric pressure.

-

Data Analysis: The vapor pressure data (P vs. T) is fitted to an appropriate equation (e.g., the Antoine equation). The enthalpy of vaporization is then derived from the slope of the ln(P) vs. 1/T plot.

Caption: Workflow for Vapor Pressure and Enthalpy of Vaporization Measurement by Ebulliometry.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[14][15]

Experimental Protocol:

-

Sample Preparation: A precise mass of the liquid sample is encapsulated in a combustible container (e.g., a gelatin capsule) and placed in the crucible of the calorimeter bomb. A fuse wire is positioned to ensure ignition.

-

Bomb Assembly: The bomb is sealed and pressurized with a high pressure of pure oxygen (typically around 30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The total heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). After correcting for the heat of combustion of the capsule and fuse wire, the standard enthalpy of combustion of the sample is determined. The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF in this case).

Caption: Workflow for Enthalpy of Formation Determination via Combustion Calorimetry.

Conclusion

References

- 1. Knudsen cell - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 443-84-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. This compound (CAS 443-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. srd.nist.gov [srd.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.astm.org [store.astm.org]

- 11. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 12. ia801400.us.archive.org [ia801400.us.archive.org]

- 13. Ebulliometer - Wikipedia [en.wikipedia.org]

- 14. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 2,6-Difluorobenzaldehyde from 2,6-Difluorotoluene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-difluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals, from 2,6-difluorotoluene. The primary method detailed is the continuous catalytic oxidation using hydrogen peroxide.

Overview and Application

2,6-Difluorobenzaldehyde is a crucial building block in organic synthesis, particularly for introducing the 2,6-difluorophenyl moiety into target molecules. This structural motif is prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals, where the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The synthesis from this compound via oxidation presents a direct and atom-economical route to this valuable intermediate.

The protocol described herein is based on a continuous flow process, which offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and potential for scalability.

Reaction Pathway

The synthesis of 2,6-difluorobenzaldehyde from this compound is achieved through the selective oxidation of the methyl group.

Caption: Catalytic oxidation of this compound to 2,6-Difluorobenzaldehyde.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative continuous oxidation process for the synthesis of 2,6-difluorobenzaldehyde from this compound, as detailed in patent CN106748681A.[1]

| Parameter | Value |

| Reactants & Catalysts | |

| This compound | 200 ml |

| Acetic Acid (solvent) | 200 ml |

| Cobalt (II) Acetate | 6.06 g |

| Sodium Molybdate | 6.06 g |

| Sodium Bromide | 6.06 g |

| Hydrogen Peroxide (25%) | Variable flow rate |

| Reaction Conditions | |

| Reaction Temperature | 105 °C |

| Residence Time | 600 s |

| Flow Rates | |

| This compound/Catalyst Solution | 5.33 ml/min |

| H₂O₂/NaBr Solution | 10.67 ml/min |

| Results | |

| Conversion of this compound | 51.5% |

| Yield of 2,6-Difluorobenzaldehyde | 30.1% |

Experimental Protocol: Continuous Oxidation

This protocol is adapted from the continuous flow synthesis method described in patent CN106748681A.[1]

4.1. Materials and Equipment

-

This compound (C₇H₆F₂)

-

Acetic Acid (CH₃COOH)

-

Cobalt (II) Acetate (Co(CH₃COO)₂)

-

Sodium Molybdate (Na₂MoO₄)

-

Sodium Bromide (NaBr)

-

Hydrogen Peroxide (H₂O₂, 25% aqueous solution)

-

Dichloromethane (CH₂Cl₂) for quenching

-

Continuous flow reactor system (e.g., microchannel or tubular reactor) with precise temperature control

-

Two high-precision pumps for reactant delivery

-

Back-pressure regulator

-

Heat exchanger for cooling the reactor output

-

Collection vessel

-

Standard laboratory glassware

-

Gas chromatograph (GC) for analysis

4.2. Solution Preparation

-

Reactant/Catalyst Solution: In a suitable vessel, dissolve 6.06 g of cobalt (II) acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of this compound and 200 ml of acetic acid. Stir until a homogeneous solution is formed.

-

Oxidant/Promoter Solution: In a separate vessel, dissolve 6.06 g of sodium bromide in a sufficient volume of 25% hydrogen peroxide solution to achieve a total volume that corresponds to the desired molar ratio of H₂O₂ to this compound when pumped at the specified flow rate.

4.3. Reaction Procedure

-

Set up the continuous flow reactor system, ensuring all connections are secure.

-

Heat the reactor to the desired reaction temperature (e.g., 105 °C).

-

Set the flow rate of the reactant/catalyst solution pump to 5.33 ml/min.

-

Set the flow rate of the oxidant/promoter solution pump to 10.67 ml/min. This corresponds to a molar ratio of H₂O₂ to this compound of approximately 2:1.

-

Simultaneously start both pumps to introduce the reactant streams into the reactor.

-

The reaction mixture will traverse the heated reactor for the specified residence time (e.g., 600 seconds).

-

The output from the reactor is passed through a heat exchanger to rapidly cool the mixture to 0 °C.

-

The cooled reaction mixture is collected in a vessel containing dichloromethane to quench the reaction.

4.4. Work-up and Analysis

-

The collected reaction mixture is analyzed by Gas Chromatography (GC) to determine the conversion of this compound and the yield of 2,6-difluorobenzaldehyde.

-

Further purification of the product can be achieved by distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates the workflow for the continuous synthesis of 2,6-difluorobenzaldehyde.

Caption: Workflow for the continuous synthesis of 2,6-difluorobenzaldehyde.

Safety Considerations

-

Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

-

The reaction is performed at an elevated temperature, and appropriate safety precautions for heated reactions should be taken.

-

Dichloromethane is a volatile and potentially hazardous solvent; work in a well-ventilated fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols: The Utility of 2,6-Difluorotoluene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-difluorotoluene and its derivatives in the preparation of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The inclusion of fluorine atoms in drug molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a versatile starting material for introducing the 2,6-difluorophenyl moiety, a common structural motif in a variety of therapeutic agents.

This document outlines detailed experimental protocols for the synthesis of crucial building blocks derived from this compound and their subsequent application in the synthesis of the antibiotic Linezolid, and the antifungal agents Fluconazole and Voriconazole.

I. Synthesis of Key Intermediates from this compound

The following section details the experimental procedures for converting this compound into valuable synthetic intermediates.

Bromination of this compound to 2,6-Difluorobenzyl Bromide

2,6-Difluorobenzyl bromide is a key electrophile for introducing the 2,6-difluorobenzyl group.[2]

Experimental Protocol:

A preparation method for 2,6-difluorobenzyl bromide involves the reaction of this compound with hydrobromic acid and hydrogen peroxide under light conditions.[1]

-

Reaction Setup: In a suitable reaction vessel, combine this compound, 40% hydrobromic acid, and an organic or inorganic solvent.

-

Reaction Conditions: Under illumination, add 30% hydrogen peroxide dropwise to the reaction mixture. The molar ratio of this compound to HBr is typically between 1:1 and 1:3.5, and the molar ratio to H₂O₂ is also between 1:1 and 1:3.5.[1] The reaction is allowed to proceed for 6 to 24 hours.[1]

-

Work-up and Purification: After the reaction is complete, the solution is washed sequentially with a saturated sodium sulfite solution and water. The organic layer is then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield 2,6-difluorobenzyl bromide.[1]

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reagents | 40% Hydrobromic acid, 30% Hydrogen peroxide | [1] |

| Conditions | Light irradiation, 6-24 hours | [1] |

| Purity | ≥99.0% | [1] |

Oxidation of this compound to 2,6-Difluorobenzaldehyde

2,6-Difluorobenzaldehyde is a versatile intermediate for the synthesis of various pharmaceuticals.

Experimental Protocol:

A continuous oxidation method can be employed to prepare 2,6-difluorobenzaldehyde from this compound.[3]

-

Reaction System: The process utilizes a tubular reactor for continuous flow.

-

Reagents: this compound is used as the raw material, with hydrogen peroxide as the oxidant and acetic acid as the solvent. A catalyst system consisting of one or more metal ion complexes of cobalt, molybdenum, and bromine is employed.[3]

-

Procedure: A solution of cobalt acetate and sodium molybdate in a mixture of this compound and acetic acid, and a separate solution of sodium bromide in 25% H₂O₂ are prepared.[3] These solutions are then pumped at specific flow rates into the heated tubular reactor.[3] For example, with a reactant molar ratio of n(H₂O₂):n(this compound) of 2:1 and a residence time of 600 seconds at 105°C, a conversion of 51.5% and a yield of 30.1% can be achieved.[3]

-

Work-up: The exiting reaction mixture is cooled and quenched, for instance, with dichloromethane.[3] The product can be analyzed by gas chromatography.[3]

| Parameter | Value | Reference |

| Starting Material | This compound | [3] |

| Oxidant | Hydrogen Peroxide | [3] |

| Catalyst | Co, Mo, Br metal ion complexes | [3] |

| Solvent | Acetic Acid | [3] |

| Reaction Temperature | 105°C | [3] |

| Conversion | 35.7% - 51.5% | [3] |

| Yield | 21.1% - 30.1% | [3] |

Synthesis of 2,6-Difluorobenzylamine

2,6-Difluorobenzylamine is a crucial precursor for many pharmaceutical compounds. It can be synthesized via the Gabriel synthesis from 2,6-difluorobenzyl bromide.

Experimental Protocol: Gabriel Synthesis

Step 1: Synthesis of N-(2,6-difluorobenzyl)phthalimide [4]

-

Reaction Setup: A mixture of potassium phthalimide, potassium carbonate, a phase transfer catalyst (e.g., trialkylmethylammonium methyl sulphate), and toluene is heated with a Dean-Stark apparatus to remove water.[4]

-

Reaction: 2,6-Difluorobenzyl bromide (2,6-DFBC) is added, and the mixture is boiled for 3 hours while continuing to remove water.[4]

-

Work-up and Purification: After cooling, water is added, and the mixture is stirred. The precipitated N-(2,6-difluorobenzyl)phthalimide is collected by filtration, washed with water and toluene, and air-dried. Additional product can be obtained by concentrating the filtrate.[4] A yield of 95% has been reported for this step.[4]

Step 2: Hydrolysis to 2,6-Difluorobenzylamine [4]

-

Reaction: A mixture of N-(2,6-difluorobenzyl)phthalimide, potassium carbonate, and water is boiled using a Dean-Stark apparatus for approximately 8 hours.[4]

-

Isolation: The separating organic layer, which is an azeotropic mixture of water and 2,6-difluorobenzylamine, is collected.[4] The resulting product contains about 70-80% of 2,6-difluorobenzylamine and 20-30% water.[4]

-

Drying: The amine is then dried with solid potassium hydroxide.[4] The reported yield for this step is 80%.[4]

| Parameter | Value | Reference |

| Step 1 Yield | 95% | [4] |

| Step 2 Yield | 80% | [4] |

| Overall Purity | Not specified, product contains water | [4] |

II. Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The following sections detail the use of this compound derivatives in the synthesis of prominent pharmaceuticals.

Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria.[5][6] Its synthesis can be accomplished through various routes, often involving a key intermediate derived from this compound chemistry, though a direct synthesis from this compound is not the most common industrial route. A crucial step in many syntheses is the N-acetylation of the (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine intermediate.

Experimental Protocol: Final N-Acetylation Step

-

Reaction: The (S)-amine precursor is reacted with an acetylating agent, such as acetic anhydride, in a suitable solvent.

-

Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may involve washing and extraction, followed by crystallization to yield pure Linezolid. A process involving hydrogenation of an azide precursor in the presence of acetic anhydride can directly yield Linezolid.[7]

| Parameter | Value | Reference |

| Precursor | (R)-N-[[3-[3-fluoro-4-morpholinylphenyl]-2-oxo-5-oxazolidinyl]methylazide | [7] |

| Reagents | Acetic anhydride, Acetic acid, 10% Pd/C | [7] |

| Conditions | Hydrogenation at 30 psi, 25-35°C for 3 hr | [7] |

| Yield | High (specific value not provided in abstract) | [7] |

| Purity | High (specific value not provided in abstract) | [7] |

Mechanism of Action: Linezolid

Linezolid inhibits the initiation of bacterial protein synthesis.[5][6][] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, which consists of the 30S and 50S subunits, mRNA, and initiator tRNA.[5][6] This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[]

Caption: Mechanism of action of Linezolid.

Synthesis of Fluconazole

Fluconazole is a triazole antifungal agent. Its synthesis often starts from 1,3-difluorobenzene, a related starting material to this compound. A key intermediate is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Experimental Protocol: Synthesis from the Key Ethanone Intermediate [9]

-

Epoxidation: The key ethanone intermediate is reacted with trimethylsulfoxonium iodide in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst in a solvent system like toluene and water to form the corresponding oxirane.[9][10]

-

Ring Opening: The isolated oxirane is then reacted with 1,2,4-triazole in the presence of an alkali metal hydroxide (e.g., sodium hydroxide) in a polar aprotic solvent such as N,N-dimethylformamide.[9][10]

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified, for example, by crystallization from water, to yield fluconazole.[10]

| Parameter | Value | Reference |

| Starting Intermediate | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | [9] |

| Epoxidation Reagents | Trimethylsulfoxonium iodide, NaOH, phase transfer catalyst | [9][10] |

| Ring Opening Reagent | 1,2,4-Triazole, NaOH | [9][10] |

| Solvent | Toluene/Water, then DMF | [9][10] |

| Yield (Crystallization) | 56.04% | [10] |

Synthesis of Voriconazole

Voriconazole is another important triazole antifungal agent. A common synthetic strategy involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a pyrimidine derivative.

Experimental Protocol: Reformatsky-type Coupling [11][12]

-

Reaction: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is reacted with a halogenated pyrimidine derivative, such as 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, in the presence of activated zinc powder and a Lewis acid or iodine in an aprotic organic solvent like tetrahydrofuran.[11][12]

-

Work-up and Purification: The reaction mixture is worked up to isolate the coupled product. This intermediate can then be further processed, for example, through dehalogenation and resolution of enantiomers, to yield Voriconazole.[11][13]

| Parameter | Value | Reference |

| Key Intermediate | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | [11][12] |

| Reagents | Halogenated pyrimidine, Zinc, Iodine/Lewis Acid | [11][12] |

| Solvent | Tetrahydrofuran | [11][12] |

| Yield of coupled product | 65.1% (as hydrochloride salt) | [12] |

Mechanism of Action: Azole Antifungals (Fluconazole and Voriconazole)

Azole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[14][15] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[14][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the fungal cell membrane integrity and function, ultimately leading to fungal cell death.[14]

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.osterol biosynthesis pathway and the inhibitory action of azole antifungals.

References

- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 7. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents [patents.google.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

- 11. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 12. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]

- 13. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Ergosterol - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorotoluene is a pivotal starting material in the synthesis of a variety of agrochemicals, most notably the benzoylurea class of insecticides. Its unique substitution pattern is crucial for the biological efficacy of the resulting products. This document provides detailed application notes and experimental protocols for the multi-step synthesis of benzoylurea insecticides, such as Teflubenzuron, from this compound. It also elucidates the biochemical pathway targeted by these potent chitin synthesis inhibitors.

Introduction

The incorporation of fluorine atoms into agrochemical candidates often enhances their metabolic stability, binding affinity, and overall efficacy[1]. This compound serves as a key building block for introducing the 2,6-difluorobenzoyl moiety, a critical pharmacophore in a class of insecticides known as benzoylureas[2]. These compounds act as insect growth regulators by disrupting the formation of chitin, an essential component of the insect exoskeleton[3][4]. This mode of action provides selectivity, with low toxicity to vertebrates who lack chitin[2].

This application note details the synthetic pathway from this compound to a representative benzoylurea insecticide, Teflubenzuron. The key intermediate in this pathway is 2,6-difluorobenzamide.

Synthetic Pathway Overview

The transformation of this compound into benzoylurea insecticides is a multi-step process. A common industrial route involves the ammoxidation of this compound to produce 2,6-difluorobenzonitrile. This nitrile is then hydrolyzed to the crucial intermediate, 2,6-difluorobenzamide. Finally, condensation of the amide with a substituted isocyanate yields the target insecticide.

Caption: Synthetic route from this compound to Teflubenzuron.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzonitrile from this compound (Ammoxidation)

The ammoxidation of substituted toluenes is a high-temperature, gas-phase catalytic reaction. The following is a representative protocol adapted from related procedures for chlorinated toluenes, as specific laboratory-scale procedures for this compound are not widely published[5]. This process typically requires specialized equipment like a fixed-bed reactor.

Materials:

-

This compound

-

Anhydrous Ammonia (NH₃)

-

Oxygen (O₂) or Air

-

Vanadium-Molybdenum based catalyst (e.g., V₂O₅/MoO₃ on a support)

-

Inert gas (e.g., Nitrogen, N₂)

Equipment:

-

Quartz or stainless steel fixed-bed reactor tube

-

Tube furnace with temperature controller

-

Mass flow controllers for gases

-

Syringe pump for liquid feed

-

Condenser and collection trap system

Procedure:

-

Pack the reactor tube with the V-Mo based catalyst.

-

Heat the reactor to the reaction temperature (typically 350-450°C) under a flow of inert gas.

-

Introduce the gaseous reactants into the reactor using mass flow controllers. A typical molar ratio of Toluene:NH₃:O₂ is 1:3:3.

-

Introduce this compound into the pre-heated zone of the reactor using a syringe pump to ensure vaporization before it reaches the catalyst bed.

-

The gaseous product stream exiting the reactor is passed through a condenser and a series of cold traps to collect the crude 2,6-difluorobenzonitrile and unreacted starting material.

-

The crude product is then purified by distillation or recrystallization.

| Parameter | Value | Reference |